6-Chloro-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyridine
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Overview
Description
6-Chloro-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family These compounds are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyridine typically involves the condensation of 2-aminopyridine with appropriate aldehydes or ketones, followed by cyclization and chlorination steps. One common method includes the reaction of 2-aminopyridine with 5-methylfurfural in the presence of a suitable catalyst, such as iodine, under reflux conditions. The resulting intermediate is then chlorinated using thionyl chloride or phosphorus oxychloride to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry approaches, such as solvent-free reactions and the use of eco-friendly catalysts, are being explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in dry solvents like tetrahydrofuran.
Substitution: Amines, thiols; reactions are conducted in polar solvents like dimethylformamide or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can produce various substituted imidazo[1,2-a]pyridine derivatives .
Scientific Research Applications
6-Chloro-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 6-Chloro-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: The parent compound without the chlorine and methylfuran substituents.
6-Chloro-2-ethylimidazo[1,2-a]pyridine: A similar compound with an ethyl group instead of the methylfuran group.
8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine: A derivative with a trifluoromethyl group instead of the methylfuran group
Uniqueness
6-Chloro-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyridine is unique due to the presence of both the chlorine atom and the methylfuran group. These substituents can significantly influence the compound’s chemical reactivity and biological activity, making it distinct from other imidazo[1,2-a]pyridine derivatives .
Properties
Molecular Formula |
C12H9ClN2O |
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Molecular Weight |
232.66 g/mol |
IUPAC Name |
6-chloro-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C12H9ClN2O/c1-8-2-4-11(16-8)10-7-15-6-9(13)3-5-12(15)14-10/h2-7H,1H3 |
InChI Key |
KHZKQQPKENHMNO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C2=CN3C=C(C=CC3=N2)Cl |
Origin of Product |
United States |
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